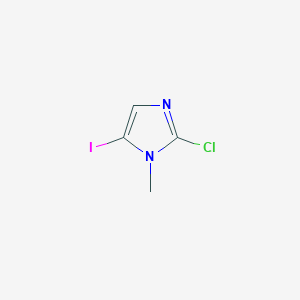

2-Chloro-5-iodo-1-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodo-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClIN2/c1-8-3(6)2-7-4(8)5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYSZSAEXHEGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 2 Chloro 5 Iodo 1 Methyl 1h Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

Electrophilic substitution on the imidazole ring generally occurs at the C4 or C5 positions, as these positions are more electron-rich. nih.govuobabylon.edu.iq In the case of 2-chloro-5-iodo-1-methyl-1H-imidazole, the C4 position is the only available site for substitution. The directing effects of the substituents would converge to favor electrophilic attack at this position.

Nucleophilic substitution reactions on the imidazole ring are less common and typically require the presence of strong electron-withdrawing groups or the formation of an N-protected species. rsc.org The C2 position of the imidazole ring is the most susceptible to nucleophilic attack. nih.gov In this compound, the presence of the electron-withdrawing chlorine atom at the C2 position makes this site a potential target for nucleophilic displacement. The iodine atom at the C5 position is less likely to be displaced by a nucleophile in a typical aromatic nucleophilic substitution reaction. Studies on related halogenated imidazoles have shown that the 2-halogen can be displaced by various nucleophiles, particularly when the imidazole nitrogen is protected. rsc.org

Stereoelectronic Effects of Halogen Substituents (Chlorine and Iodine) on Imidazole Reactivity

The term stereoelectronic effects refers to the influence of the spatial arrangement of electrons in orbitals on the molecular geometry and reactivity. ntnu.no In this compound, the chlorine and iodine atoms exert significant stereoelectronic effects that modulate the reactivity of the imidazole ring.

The relative magnitude of these effects differs between chlorine and iodine. Chlorine is more electronegative than iodine, so its inductive effect is stronger. However, the larger size and more diffuse p-orbitals of iodine make its mesomeric effect potentially more significant than that of chlorine, although still subordinate to its inductive effect. This complex interplay of electronic effects influences the precise reactivity of each position on the imidazole ring.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the available literature. However, general principles can be applied to predict the influence of its substituents on reaction rates and equilibria.

The electron-withdrawing nature of the chloro and iodo substituents would be expected to decrease the rate of electrophilic substitution reactions compared to 1-methylimidazole (B24206). Conversely, these substituents would likely accelerate the rate of nucleophilic substitution at the C2 position.

Thermodynamically, the stability of the products of substitution reactions will depend on the nature of the new substituent and its interaction with the existing groups on the imidazole ring. Computational studies on related imidazole derivatives have been used to estimate the thermodynamics of various transformations. semanticscholar.org

Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

| Compound | Relative Rate of Nitration (Predicted) |

| 1-Methylimidazole | 1 |

| 2-Chloro-1-methylimidazole | < 1 |

| This compound | << 1 |

This table presents a qualitative prediction of reactivity based on the known electronic effects of the substituents. Actual kinetic data would require experimental determination.

Investigations into Reaction Intermediates and Transition States

The mechanisms of electrophilic and nucleophilic substitution reactions on aromatic rings are well-established and proceed through specific intermediates and transition states.

In an electrophilic aromatic substitution reaction at the C4 position of this compound, the reaction would proceed through a resonance-stabilized carbocationic intermediate, often referred to as a σ-complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate. The positive charge in the arenium ion would be delocalized over the imidazole ring.

For a nucleophilic substitution at the C2 position, the reaction would likely proceed through a Meisenheimer-like intermediate, where the nucleophile adds to the C2 carbon, forming a tetrahedral intermediate. The negative charge in this intermediate would be stabilized by the electron-withdrawing chlorine atom and the imidazole ring nitrogen atoms. The departure of the chloride ion would then lead to the final product.

Computational chemistry provides powerful tools for investigating the structures and energies of these transient species. youtube.com Such studies on related systems have provided valuable insights into the reaction pathways of substituted imidazoles. semanticscholar.org

Stability and Degradation Pathways of this compound under Various Conditions

The stability of this compound will be influenced by its susceptibility to various degradation pathways, including hydrolysis, oxidation, and photolysis. The presence of halogen substituents can affect the stability of the molecule.

Halogenated aromatic compounds can be susceptible to degradation under certain conditions. nih.gov The imidazole ring itself can be subject to oxidative degradation. nih.gov For instance, studies on the forced degradation of other imidazole-containing compounds have shown that the imidazole moiety can be liable to base-mediated autoxidation and can also be oxidized in the presence of peroxides. nih.gov

The C-I bond is generally weaker than the C-Cl bond, suggesting that under certain conditions, such as photolysis, the iodine atom might be more readily cleaved. The stability of the compound under acidic and basic conditions would also be a critical factor, with the potential for hydrolysis of the halogen substituents or ring-opening under harsh conditions.

Advanced Spectroscopic and Computational Characterization of 2 Chloro 5 Iodo 1 Methyl 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 2-Chloro-5-iodo-1-methyl-1H-imidazole by providing information on the chemical environment of each proton and carbon atom.

In the ¹H-NMR spectrum, two signals would be anticipated for the imidazole (B134444) ring proton and the methyl group protons. The single proton on the imidazole ring (at the C4 position) would likely appear as a singlet. The three protons of the N-methyl group would also produce a singlet. The chemical shifts of these protons are influenced by the electronic effects of the chloro and iodo substituents. For comparison, in related ferrocenyl-imidazole derivatives, the imidazole protons typically resonate in the range of 6.77-7.66 ppm. researchgate.net

The ¹³C-NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule: the N-methyl carbon, and the three carbons of the imidazole ring (C2, C4, and C5). The carbons directly bonded to the electronegative chlorine and iodine atoms (C2 and C5) would be significantly deshielded, appearing at a lower field. The chemical shift for C5 in related imidazole compounds has been observed between 124.87 and 132.43 ppm. researchgate.net

Multi-dimensional NMR Techniques (e.g., HMQC, HSQC, NOESY)

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between atoms, multi-dimensional NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These 2D NMR experiments would correlate the proton and carbon signals. An HSQC or HMQC spectrum would show a cross-peak connecting the ¹H signal of the imidazole ring proton to the ¹³C signal of the C4 carbon. Similarly, a correlation would be observed between the protons of the methyl group and the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum would be expected to show a cross-peak between the N-methyl protons and the imidazole ring proton (H4), confirming their proximity in the molecule. This is a key correlation for establishing the regiochemistry of the substitution on the imidazole ring.

Conformational Analysis via Advanced NMR

For a planar aromatic system like the imidazole ring, the conformational analysis primarily revolves around the orientation of the N-methyl group. While rotation around the N-C(methyl) bond is generally fast at room temperature, advanced NMR techniques, such as variable temperature NMR, could be used to study any potential rotational barriers. In related N-acylimidazolidines, dynamic processes like amide rotation can be studied using NMR, revealing the presence of different conformers in solution. researchgate.net However, for this compound, significant rotational barriers are not expected for the methyl group.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule and its fragments. The predicted monoisotopic mass of this compound is 241.91077 Da. uni.lu HRMS would be able to confirm this exact mass, thereby verifying the molecular formula C₄H₄ClIN₂.

The fragmentation of imidazole derivatives in mass spectrometry often involves the loss of substituents and cleavage of the ring. For this compound, characteristic fragmentation pathways would likely involve the loss of an iodine atom, a chlorine atom, or a methyl group. The fragmentation patterns of related compounds, such as 1-methylimidazole (B24206) and 5-chloro-1-methylimidazole, available in the NIST WebBook, can serve as a reference for predicting the fragmentation of the title compound. nist.govnist.gov Detailed analysis of the isotopic patterns, especially for the chlorine and iodine atoms, would further support the structural identification.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

In the crystal structure of this compound, the imidazole ring is expected to be essentially planar. The bond lengths and angles within the ring would be influenced by the electronic nature of the substituents. The C-Cl and C-I bond lengths would be of particular interest, as would the geometry around the nitrogen atoms.

The table below presents hypothetical, yet expected, bond lengths and angles based on known data for similar imidazole structures.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-Cl | ~1.70 - 1.75 |

| C-I | ~2.05 - 2.15 |

| N1-C2 | ~1.35 - 1.40 |

| C2-N3 | ~1.30 - 1.35 |

| N3-C4 | ~1.35 - 1.40 |

| C4-C5 | ~1.34 - 1.38 |

| C5-N1 | ~1.35 - 1.40 |

| N1-C(methyl) | ~1.45 - 1.50 |

| **Bond Angles (°) ** | |

| N1-C2-N3 | ~110 - 115 |

| C2-N3-C4 | ~105 - 110 |

| N3-C4-C5 | ~110 - 115 |

| C4-C5-N1 | ~105 - 110 |

| C5-N1-C2 | ~105 - 110 |

| Torsional Angles (°) | |

| C5-N1-C2-N3 | ~0 |

| C(methyl)-N1-C2-Cl | ~180 (or 0) |

The torsional angles would confirm the planarity of the imidazole ring, with values close to 0 or 180 degrees. The orientation of the substituents relative to the ring would also be defined by specific torsional angles.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces that influence the material's bulk properties. For this compound, the crystal packing is anticipated to be a complex interplay of halogen bonding, hydrogen bonding, and van der Waals forces.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are invaluable for identifying functional groups and understanding the bonding within this compound.

The IR and Raman spectra of this compound would be characterized by a series of bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations from the imidazole ring are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methyl group would appear in the 3000-2850 cm⁻¹ range.

C=N and C=C stretching: The imidazole ring stretching vibrations, which have mixed C=N and C=C character, are expected in the 1600-1450 cm⁻¹ region. researchgate.net

C-N stretching: Vibrations associated with the C-N bonds within the imidazole ring and the N-CH₃ bond would be found in the 1300-1100 cm⁻¹ range. acs.org

C-Cl stretching: The C-Cl stretching vibration is anticipated to appear in the 800-600 cm⁻¹ region.

C-I stretching: The C-I stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range, due to the larger mass of the iodine atom.

Ring bending and deformation modes: Out-of-plane and in-plane bending modes of the imidazole ring will contribute to the fingerprint region of the spectra, typically below 1000 cm⁻¹.

Experimental studies on related imidazole derivatives, such as 2-methylimidazole (B133640) and other substituted imidazoles, provide a basis for these assignments. nih.govnist.gov For instance, the FT-IR spectrum of 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole shows characteristic peaks for the imidazole ring and its substituents. researchgate.net To obtain a more precise assignment of the vibrational modes for this compound, experimental data would ideally be compared with theoretical calculations, such as those derived from Density Functional Theory (DFT). mdpi.com

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Imidazole Ring | C-H stretch | 3100-3000 |

| Methyl Group | C-H stretch | 3000-2850 |

| Imidazole Ring | C=N/C=C stretch | 1600-1450 |

| Imidazole Ring | C-N stretch | 1300-1100 |

| C-Cl Bond | C-Cl stretch | 800-600 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, offers insights into the electronic transitions and photophysical properties of a molecule. These properties are crucial for understanding the behavior of this compound in applications involving light interaction.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the imidazole ring. The precise position and intensity of these bands are influenced by the substituents. Halogen atoms can induce a bathochromic (red) shift in the absorption maxima. Studies on other imidazole derivatives have shown that the absorption properties are sensitive to the electronic nature of the substituents and the solvent polarity. arkat-usa.orgmdpi.com For example, the UV-Vis spectrum of imidazole itself in an aqueous solution shows a characteristic absorption peak around 209 nm. mdpi.com

Fluorescence spectroscopy can reveal information about the excited state relaxation pathways. Many imidazole derivatives are known to be fluorescent, and their emission properties are also highly dependent on their molecular structure and environment. arkat-usa.org The introduction of heavy atoms like iodine can, in some cases, lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. The photophysical properties, including the Stokes shift (the difference between the absorption and emission maxima), fluorescence quantum yield, and lifetime, would provide a comprehensive picture of the excited-state dynamics of this compound. nih.gov

Theoretical Chemistry and Computational Studies

Theoretical and computational chemistry provide a powerful framework for understanding the structure, properties, and reactivity of molecules at an atomic level. For this compound, these methods can complement experimental findings and provide predictive insights.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations can provide optimized molecular geometries, electronic properties, and insights into chemical bonding. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can be employed to determine key parameters. nih.govsciencepublishinggroup.com

These calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. sciencepublishinggroup.com Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface, revealing the regions most susceptible to electrophilic and nucleophilic attack.

Aromaticity is a key feature of the imidazole ring. DFT calculations can be used to quantify the aromaticity of the substituted imidazole ring through various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These calculations would reveal how the chloro, iodo, and methyl substituents modulate the aromatic character of the imidazole core.

Molecular modeling and dynamics simulations can be used to explore the conformational landscape and reactivity of this compound. Molecular dynamics (MD) simulations, for instance, can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or interacting with a biological target.

In the context of reactivity, these simulations can be used to model reaction pathways and determine activation energies for various chemical transformations. For example, understanding the reactivity of the C-I bond towards nucleophilic substitution or the susceptibility of the imidazole ring to electrophilic attack can be explored through computational modeling. The results of such simulations can guide synthetic strategies and help in understanding potential metabolic pathways.

A significant application of computational chemistry is the prediction of spectroscopic data. DFT calculations can be used to compute theoretical IR and Raman spectra. mdpi.com The calculated vibrational frequencies and intensities can then be compared with experimental spectra to aid in the assignment of vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data, accounting for the approximations inherent in the theoretical methods and the effects of the experimental conditions (e.g., solid state vs. gas phase). mdpi.com

Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). tandfonline.com The calculated excitation energies and oscillator strengths can be compared with experimental UV-Vis spectra to identify the nature of the electronic transitions (e.g., π→π* or n→π*). This comparison between theoretical predictions and experimental data is a powerful tool for validating the computational models and achieving a more profound understanding of the spectroscopic properties of this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide |

| 2-methylimidazole |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole |

Academic Research Applications of 2 Chloro 5 Iodo 1 Methyl 1h Imidazole and Its Derivatives

Role as a Synthetic Synthon in Heterocyclic Chemistry

In the field of heterocyclic chemistry, this compound serves as a foundational element for creating a diverse range of imidazole-containing molecules. Its pre-functionalized nature allows chemists to bypass several steps that would otherwise be required to install reactive sites on the imidazole (B134444) ring.

The 1-methyl-1H-imidazole scaffold is a core component in many biologically active compounds. The chloro and iodo groups on 2-Chloro-5-iodo-1-methyl-1H-imidazole provide convenient points for elaboration. Research has demonstrated the development of a concise method for the alkylation of the imidazole backbone by protecting the N1 position and the C2 position with a chloro group. researchgate.net This allows for lithiation at the C5 position, followed by alkylation with various electrophilic reagents, showcasing a pathway to build complex imidazole structures. researchgate.net The ability to grow the molecular architecture from the basic imidazole core is crucial for developing new inhibitors for biological targets like Heme Oxygenase-1 (HO-1), where imidazole-like ligands are key. nih.gov

The synthesis of fused heterocyclic systems is a significant area of chemical research, and synthons like this compound are instrumental.

Imidazo[1,2-a]pyridines: This scaffold is recognized as a "drug prejudice" moiety due to its wide range of applications in medicinal chemistry. rsc.org Numerous synthetic strategies have been developed to construct these systems. A common and powerful method involves the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound. While not directly starting from this compound, the principles of its reactivity are applicable. More advanced, modern syntheses utilize multicomponent reactions or catalytic aerobic oxidative C-N bond formations. rsc.orgorganic-chemistry.org For instance, an iodine-catalyzed, three-component reaction of an aldehyde, a 2-aminopyridine, and an isocyanide provides a direct route to imidazo[1,2-a]pyridines. nih.gov The halogenated imidazole core can be functionalized to participate in such cyclization reactions, serving as a key precursor.

Benzoxazoles: These are another important class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. nih.gov The primary synthesis method involves the condensation and cyclization of a 2-aminophenol (B121084) with a suitable electrophile, such as a carboxylic acid, aldehyde, or acyl chloride. nih.govnih.gov Copper-catalyzed methods have been developed for the synthesis of 2-substituted benzoxazoles from 2-aminophenols. organic-chemistry.org A compound like this compound can be transformed into a suitable coupling partner, such as an imidazole-2-carboxaldehyde or carboxylic acid, which can then react with 2-aminophenols to form the benzoxazole (B165842) ring system. nih.gov

Preclinical Investigations in Medicinal Chemistry

Derivatives of 1-methyl-1H-imidazole are a focal point of medicinal chemistry research due to their ability to interact with a wide range of biological targets.

Jak2 Inhibition: The Janus kinase (Jak) family, particularly Jak2, is a key player in cytokine and growth factor signaling pathways. researchgate.net Dysregulation of the Jak/STAT pathway is implicated in myeloproliferative neoplasms (MPNs), making Jak2 a significant target for cancer therapy. researchgate.netacs.org Researchers have designed and synthesized novel series of 1-methyl-1H-imidazole derivatives as potent and selective Jak2 inhibitors. acs.orgnih.govacs.org These compounds work by binding to the hinge region of the ATP binding site of the Jak2 kinase, modulating the Jak/STAT signaling pathway. researchgate.net One notable derivative, compound 19a , demonstrated significant tumor growth inhibition in a UKE-1 xenograft model. researchgate.netnih.gov

HIV-1 IN-LEDGF/p75 Inhibition: The interaction between the HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75) is crucial for viral replication, as it tethers the viral machinery to the host chromatin. rsc.org Disrupting this protein-protein interaction is a validated strategy for developing new antiretroviral drugs. Small molecules known as LEDGINs bind to the LEDGF/p75 binding pocket on integrase, acting as allosteric inhibitors. nih.gov This binding not only blocks the interaction with LEDGF/p75 but also impacts the multimerization state of the integrase enzyme, hindering its catalytic activity. nih.gov Research has identified imidazole-based compounds that inhibit this interaction with IC50 values in the low micromolar range, representing a viable starting point for developing next-generation HIV inhibitors. researchgate.net These inhibitors remain effective even when the virus uses a related protein, HRP-2, in the absence of LEDGF/p75. plos.org

SMN Protein Stabilization: While specific studies directly linking this compound derivatives to Survival of Motor Neuron (SMN) protein stabilization were not prominent in the reviewed literature, the general applicability of imidazole scaffolds in targeting various protein-protein interactions and enzymatic functions suggests potential in this area for future investigation.

SAR studies are critical for optimizing lead compounds into potent drug candidates. For the 1-methyl-1H-imidazole series of Jak2 inhibitors, specific structural modifications were found to be key for potency.

Hinge Binding: The 1-methyl-1H-imidazole core was designed to mimic the hydrogen bonding pattern of other known hinge-binding fragments, forming crucial interactions in the ATP binding site of Jak2. researchgate.net

Substitutions: The nature of the substituents on the imidazole ring and linked aromatic systems significantly influences inhibitory activity. For example, in one study, a quinazoline (B50416) B-ring was found to be potent (Jak2 IC50 = 0.003 µM). researchgate.net The optimization of this scaffold led to the discovery of compound 19a , which showed excellent potency in biochemical assays and cellular activity in the nanomolar range. acs.org

Table 1: SAR of 1-Methyl-1H-Imidazole Derivatives as Jak2 Inhibitors This table is a representative summary based on findings from cited literature and may not list all compounds studied.

| Compound | Modification | Jak2 IC50 (µM) | Cellular Activity (TEL-Jak2 GI50, µM) | Reference |

|---|---|---|---|---|

| 24 (AZD1480) | Pyrazole core (clinical candidate) | 0.003 | 0.034 | researchgate.net |

| 13a | Imidazole with Quinazoline B-ring | 0.003 | 0.034 | researchgate.net |

| 13d | Imidazole with alternative B-ring | 0.033 | - | researchgate.net |

| 13h | Imidazole with alternative B-ring | 0.012 | - | researchgate.net |

| 19a | Optimized 1-methyl-1H-imidazole | <0.002 | Potent (nanomolar) | acs.org |

For HIV-1 IN-LEDGF/p75 inhibitors, several imidazole-based compounds showed over 50% inhibition at 10 µM, with IC50 values ranging from 7.0 to 30.4 µM, indicating that the imidazole scaffold is a promising template for designing inhibitors of this protein-protein interaction. researchgate.net

Derivatives of imidazole have been extensively evaluated for a variety of pharmacological activities in vitro.

Antimicrobial Activity: Imidazole derivatives are known to possess broad-spectrum antimicrobial properties. Their mechanism often involves interfering with crucial cellular processes in pathogens, such as DNA replication and cell wall synthesis. mdpi.com Studies have shown that novel synthesized imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacterial strains. mdpi.comnih.gov For example, imidazo[2,1-b] researchgate.netacs.orgmdpi.comthiadiazole derivatives showed good antimicrobial activity against Escherichia coli, Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.14 to 0.59 mM. nih.gov

Antitumor Activity: The antitumor potential of imidazole derivatives is a major area of research. nih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of kinases like Jak2 and Aurora A, the induction of apoptosis and cellular senescence, and interference with DNA synthesis. researchgate.netopenmedicinalchemistryjournal.comrsc.org

N-alkyl-nitroimidazoles have shown significant antitumor activity against A549 lung cancer and MDA-MB231 breast cancer cell lines, with LC50 values as low as 16.7 µM. openmedicinalchemistryjournal.com

Certain imidazole-based ionic liquids and lysosomotropic detergents have been shown to inhibit neuroblastoma and leukaemia cell lines, with some specifically inhibiting JAK2 activity. researchgate.net

Imidazo[2,1-b] researchgate.netacs.orgmdpi.comthiadiazole derivatives have demonstrated potent anticancer activity against MCF-7 breast cancer cell lines, with some compounds showing greater inhibition than the standard drug cisplatin. nih.gov

Table 2: Selected In Vitro Antitumor Activity of Imidazole Derivatives

| Derivative Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-Alkyl-nitroimidazoles | MDA-MB231 (Breast) | LC50 | 16.7 µM | openmedicinalchemistryjournal.com |

| Imidazo[2,1-b] researchgate.netacs.orgmdpi.comthiadiazoles | MCF-7 (Breast) | IC50 | 35.81 µM | nih.gov |

| Benzimidazole Sulfonamides | A549 (Lung) | IC50 | 0.15 µM | nih.gov |

| Benzimidazole Sulfonamides | HeLa (Cervical) | IC50 | 0.21 µM | nih.gov |

Antiprotozoal Activity: Imidazole derivatives have shown promise in combating various protozoal infections. nih.gov

Aryl substituted imidazoles displayed intriguing activity against Trypanosoma cruzi, Trypanosoma brucei, and Leishmania infantum. jchemrev.com

New series of imidazoles showed moderate to strong and specific action against the growth of T. congolense in vitro, with a high selectivity index compared to mammalian cells. nih.gov Some of these compounds were able to cure infected rats in vivo. nih.gov

The mechanism of action for benzimidazole-based drugs like albendazole (B1665689) and mebendazole (B1676124) against protozoa involves selective binding to β-tubulin, which disrupts essential processes like cell division and motility. mdpi.com

Utility in Developing Molecular Probes and Biological Tools

While specific examples for this compound are not readily found, the imidazole scaffold is a critical component in the design of molecular probes and biological tools due to its versatile chemical properties and biological significance.

Imidazole-containing compounds are integral to many biological processes, forming the core of the amino acid histidine, which plays a crucial role in enzyme catalysis. patsnap.com This inherent biological relevance makes imidazole derivatives excellent candidates for designing molecules that can interact with biological systems.

Researchers have successfully synthesized imidazole-based fluorescent probes for various applications. For instance, certain imidazole derivatives have been developed as chemosensors for the detection of specific ions like cyanide and mercury. researchgate.net These sensors often work by a "turn-off" fluorescence mechanism, where the presence of the target ion quenches the natural fluorescence of the imidazole compound. researchgate.net The design of such probes leverages the ability of the imidazole ring to participate in specific chemical reactions, such as the formation of cyanohydrin in the presence of cyanide, which alters the electronic properties of the molecule and, consequently, its fluorescence. researchgate.net

Furthermore, the pH-sensitive nature of the imidazole ring has been exploited to create fluorescent pH indicators. researchgate.net The protonation state of the nitrogen atoms in the imidazole ring can significantly affect the molecule's absorption and emission spectra, allowing for the ratiometric sensing of pH. researchgate.net This property is particularly valuable for studying cellular environments and processes where pH changes are a key indicator of activity or disease.

The development of inhibitors for enzymes like kinases is another significant application of imidazole derivatives as biological tools. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. chemicalbook.comnih.gov Imidazole-based compounds have been designed to bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and allowing for the study of their cellular functions. patsnap.compsu.edu The modular nature of imidazole synthesis allows for the creation of large libraries of derivatives that can be screened for potency and selectivity against different kinases. psu.edu

Table 1: Examples of Imidazole-Based Molecular Probes and Biological Tools

| Probe/Tool Type | Target/Application | General Mechanism of Action |

| Fluorescent Chemosensor | Cyanide (CN⁻) and Mercury (Hg²⁺) ions | Fluorescence quenching upon binding to the target ion. |

| Fluorescent pH Probe | pH sensing in biological systems | Changes in absorption and emission spectra based on the protonation state of the imidazole ring. |

| Kinase Inhibitor | Transforming growth factor β-activated kinase 1 (TAK1), ALK5 | Competitive binding to the ATP-binding site of the kinase. |

Applications in Materials Science and Functional Chemistry

The unique electronic and structural properties of the imidazole ring also make it a valuable building block in materials science for the creation of advanced functional materials.

Substituted imidazoles are used in the synthesis of various advanced organic materials, including ionic liquids and polymers. Imidazolium-based ionic liquids, which are salts with low melting points, have gained significant attention due to their unique properties such as high thermal stability, low vapor pressure, and tunable conductivity. longdom.org These properties make them suitable for a wide range of applications, including as electrolytes in batteries and electrochromic devices. longdom.org

In the realm of polymer chemistry, imidazole derivatives can be incorporated into polymer backbones or used as functional side chains to impart specific properties. For example, polymers containing imidazole groups can exhibit proton conductivity, making them promising materials for fuel cell membranes. The nitrogen atoms in the imidazole ring can participate in proton hopping, facilitating the transport of protons across the membrane.

The imidazole core is a key component in a variety of fluorescent dyes. The electronic properties of the imidazole ring can be readily tuned by introducing different substituents, allowing for the design of dyes with specific absorption and emission wavelengths. psu.edu For instance, triphenylamine-imidazole derivatives have been synthesized that exhibit strong fluorescence in both solution and the solid state. psu.edu The photophysical properties of these molecules can be further modulated by factors such as solvent polarity and the presence of acidic or basic species, leading to applications in sensing and molecular switching. psu.edu

In the field of electrochromism, which involves materials that change color in response to an electrical potential, imidazolium-based ionic liquids have been used as electrolytes in electrochromic devices. longdom.org These electrolytes provide a stable medium for the redox reactions that drive the color change in materials like tungsten oxide (WO₃). longdom.org The development of novel imidazole-based electrolytes is crucial for improving the performance and durability of these devices.

Table 2: Applications of Imidazole Derivatives in Materials Science

| Material Type | Application | Key Properties Conferred by Imidazole |

| Ionic Liquids | Electrolytes in batteries and electrochromic devices | High thermal stability, tunable conductivity, low vapor pressure. longdom.org |

| Functional Polymers | Proton exchange membranes for fuel cells | Proton conductivity via nitrogen atoms. |

| Fluorescent Dyes | Sensing, molecular switching | Tunable absorption/emission, sensitivity to environmental factors. psu.edu |

| Electrochromic Devices | Electrolytes | Stable medium for redox reactions. longdom.org |

Future Directions and Emerging Research Perspectives

Novel Synthetic Routes to Polyhalogenated Imidazoles

The synthesis of specifically substituted polyhalogenated imidazoles like 2-Chloro-5-iodo-1-methyl-1H-imidazole remains a challenge, demanding high regioselectivity and functional group tolerance. Future research is steering towards more efficient, greener, and selective synthetic methodologies.

Conventional methods often rely on the sequential halogenation of a pre-formed imidazole (B134444) ring. For this compound, a plausible route starts with 1-methylimidazole (B24206), followed by selective iodination at the C5 position and subsequent chlorination at the C2 position. The C5 position is generally more susceptible to electrophilic substitution in 1-alkylimidazoles. However, direct halogenation can sometimes lead to mixtures of products.

Emerging strategies focus on overcoming these limitations. One promising avenue is the use of lithiation followed by electrophilic quench. For instance, protecting the C2 position, lithiating the C5 position, and then quenching with an iodine source can provide high regioselectivity. researchgate.net A subsequent deprotection and chlorination at C2 would complete the synthesis. researchgate.net Another advanced approach involves transition-metal-free regioselective halogenation, potentially using inexpensive and safer halogen sources like sodium chlorite (B76162) or bromite, which has been demonstrated for related heterocyclic systems. nih.govresearchgate.net The use of specialized solvents like hexafluoroisopropanol (HFIP) has been shown to enhance the reactivity of N-halosuccinimides (NCS and NIS), allowing for mild and highly regioselective halogenation of various heterocycles. organic-chemistry.org

Future synthetic protocols will likely focus on one-pot procedures and flow chemistry to improve efficiency, safety, and scalability. The development of catalysts that can direct halogenation to specific, less reactive positions on the imidazole ring is also a critical area of research. rsc.org

| Synthetic Strategy | Description | Potential Advantages | Challenges |

| Sequential Electrophilic Halogenation | Stepwise addition of halogens (e.g., using I₂, NIS, NCS) to the 1-methylimidazole core. | Straightforward concept, readily available reagents. | Lack of regioselectivity, potential for over-halogenation, harsh conditions. |

| Lithiation-Halogenation | Regioselective deprotonation using a strong base (e.g., n-BuLi) followed by quenching with an electrophilic halogen source. researchgate.net | High regioselectivity, controlled introduction of halogens. | Requires cryogenic temperatures, moisture-sensitive reagents, may need protecting groups. researchgate.net |

| Metal-Free Catalysis | Using reagents like trihaloisocyanuric acid or sodium halites, often in activating solvents like HFIP. organic-chemistry.orgrsc.org | Avoids metal contamination, uses inexpensive reagents, mild conditions. | Substrate scope may be limited, optimization of reaction conditions required. |

| Transition-Metal Catalysis | C-H activation and functionalization using catalysts (e.g., Pd, Ni, Cu) to introduce halogens at specific positions. nih.gov | High selectivity for typically unreactive C-H bonds. | Catalyst cost and toxicity, ligand design, optimization of catalytic cycles. |

Advanced Mechanistic Insights into Imidazole Reactivity

The reactivity of this compound is dictated by the complex interplay of its substituents. The methyl group at N1 is electron-donating, while the chlorine at C2 and iodine at C5 are electron-withdrawing through induction but can also participate in resonance. Understanding the precise electronic landscape is crucial for predicting and controlling its chemical behavior.

The C2 position, flanked by two nitrogen atoms and substituted with an electron-withdrawing chlorine, is highly electrophilic. This makes it a prime site for nucleophilic aromatic substitution (SNAr) reactions. Future mechanistic studies will likely employ advanced spectroscopic and computational methods to investigate the intermediates and transition states of these substitution reactions, clarifying the reaction kinetics and pathways.

Conversely, the carbon-halogen bonds, particularly the C-I bond, are excellent handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig). A key research area is achieving selective functionalization. Due to the generally higher reactivity of C-I bonds compared to C-Cl bonds in such couplings, the C5-iodo position can be selectively reacted, leaving the C2-chloro untouched for subsequent transformations. This orthogonality allows for the stepwise and controlled construction of complex molecules from the imidazole scaffold. Copper-catalyzed amidation of halogenated imidazoles, for example, has been shown to be an efficient method for C-N bond formation. rsc.org

Mechanistic investigations into the halogenation process itself are also of interest. Studies on related systems suggest that electrophilic halogenation can proceed through radical pathways or via the formation of charge-transfer complexes, depending on the reagents and conditions. nih.gov A deeper understanding of these mechanisms for di-halogenation on an imidazole core will enable more precise synthetic control.

Computational Design of Imidazole-Based Functional Molecules

Computational chemistry provides powerful predictive tools that can accelerate the discovery of new functional molecules based on the this compound scaffold. Density Functional Theory (DFT) and other quantum mechanical methods are central to this endeavor. nih.gov

Researchers can use these tools to calculate key molecular properties, such as the molecular electrostatic potential (MEP). The MEP map reveals the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions like hydrogen and halogen bonding. For this specific imidazole, the area around the C5-iodine atom is expected to have a region of positive potential (a σ-hole), which is crucial for halogen bonding. nih.gov

Furthermore, computational models can be used to design novel molecules with specific functions. For example, by using the this compound core, scientists can computationally design and screen libraries of derivatives for potential biological activity, such as enzyme inhibition. nih.govmdpi.com Molecular docking studies can predict how these designed molecules might bind to the active site of a target protein, helping to rationalize structure-activity relationships and guide the synthesis of more potent and selective drug candidates. nih.govnih.gov Reaction modeling can also be employed to predict the feasibility and outcomes of synthetic transformations, saving time and resources in the lab.

| Computational Method | Application to this compound | Expected Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, orbital energies (HOMO/LUMO), and bond dissociation energies. nih.gov | Prediction of kinetic and thermodynamic stability, reactivity, and spectral properties. |

| Molecular Electrostatic Potential (MEP) | Mapping of electron density to identify electrophilic and nucleophilic sites. nih.gov | Identification of likely sites for chemical reactions and non-covalent interactions (halogen/hydrogen bonding). |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology to characterize chemical bonds and interactions. nih.gov | Quantitative description of the nature and strength of covalent and non-covalent bonds within the molecule. |

| Molecular Docking | Simulating the binding of the imidazole scaffold and its derivatives into the active site of a biological target. nih.govmdpi.com | Prediction of binding affinity and orientation, guiding the design of potential inhibitors or therapeutic agents. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its complexes over time. nih.gov | Understanding conformational flexibility, stability of binding poses, and the role of solvent effects. |

Exploration of this compound in Catalyst Design

The unique substitution pattern of this compound makes it a highly attractive platform for the development of novel catalysts and ligands.

One of the most promising applications is as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a class of powerful ligands used extensively in organometallic catalysis. The C2-chloro group on the imidazole ring can be substituted by a nucleophile or converted under reductive conditions to form the corresponding imidazolium (B1220033) salt, which can then be deprotonated to yield the NHC. The C5-iodo substituent would remain, providing a "functionalized" NHC ligand with a handle for further modification or for tuning the catalyst's electronic and steric properties.

The C5-iodo group itself opens up another frontier: halogen-bond catalysis. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.orgyoutube.com The iodine atom in this compound, with its significant σ-hole, can act as a potent halogen-bond donor. This property can be exploited to activate substrates in a catalytic cycle, similar to how hydrogen bonding is used. Research into 2-iodo-imidazolium salts has already demonstrated their ability to bind anions strongly through charge-assisted halogen bonding, highlighting the potential of this scaffold in anion-binding catalysis. nih.gov

Finally, the compound can serve as a building block for more complex, multi-metallic, or supported catalysts. The selective reactivity of the C-I versus C-Cl bonds allows for sequential cross-coupling reactions, enabling the attachment of different catalytic moieties or anchoring groups to a single imidazole core. nih.govrsc.org

Integration into Supramolecular Chemistry and Nanotechnology

The precise structural and electronic features of this compound make it a valuable component for building advanced materials through both supramolecular assembly and nanotechnology.

In supramolecular chemistry, the ability of the C5-iodo group to form strong and highly directional halogen bonds is of paramount importance. acs.org This interaction can be used as a reliable tool in crystal engineering to guide the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. nih.gov By co-crystallizing this imidazole with suitable halogen-bond acceptors (e.g., Lewis bases with available lone pairs on O, N, or S atoms), novel supramolecular architectures with tailored properties, such as porosity or specific host-guest recognition capabilities, can be designed. youtube.com

In the realm of nanotechnology, imidazole derivatives are increasingly used to functionalize the surface of nanoparticles. For example, imidazoles can form protective layers on copper nanoparticles, preventing their oxidation while allowing for low-temperature sintering, a process crucial in printed electronics. mdpi.com this compound offers dual functionality for such applications. It can bind to a metal surface via its nitrogen atoms, while the exposed chloro and iodo groups provide reactive sites for further functionalization of the nanoparticle surface. This could be used to attach sensing molecules, polymers, or biological targeting agents. Moreover, imidazoles are key components in the synthesis of magnetic nanoparticles used as reusable catalysts and are integral to the structure of some metal-organic frameworks (MOFs), suggesting that this polyhalogenated version could be integrated into such advanced nanomaterials to impart new catalytic or recognition properties. researchgate.netresearchgate.netnih.gov

Q & A

Q. What are the established synthetic methodologies for preparing 2-Chloro-5-iodo-1-methyl-1H-imidazole, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis of halogenated imidazoles typically involves sequential halogenation and substitution reactions. For iodine introduction at the 5-position, direct iodination using iodine monochloride (ICl) or electrophilic iodination agents under controlled temperatures (0–25°C) is common. Chlorination at the 2-position can be achieved via nucleophilic substitution using chlorinating agents like POCl₃ or SOCl₂. Key parameters include solvent polarity (e.g., DMF or THF), reaction time (12–24 hours), and stoichiometric ratios to minimize byproducts. For example, tetrakis(dimethylamino)ethylene (TDAE) has been used to mediate coupling reactions in analogous imidazole syntheses . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.

Q. What safety precautions are critical when handling halogenated imidazole derivatives like this compound?

- Methodological Answer : Halogenated imidazoles require strict safety protocols:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Avoid heat sources (P210) and moisture (P402) .

- Spill Response : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at N1, iodine/chlorine positions). Deuterated DMSO or CDCl₃ are ideal solvents .

- IR Spectroscopy : Identify functional groups (e.g., C-I stretch at ~500 cm⁻¹, C-Cl at ~650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks for Cl/I isotopes) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing iodine at the 5-position of the imidazole ring be addressed through catalyst or solvent selection?

- Methodological Answer : Regioselective iodination can be optimized using directing groups or Lewis acid catalysts. For example:

- Directing Groups : Temporary protection of the 1-methyl group with Boc may enhance iodine orientation .

- Catalysts : CuI or PdCl₂ in polar aprotic solvents (e.g., DMF) can promote selective electrophilic substitution .

- Solvent Effects : High-dielectric solvents stabilize transition states, favoring 5-position reactivity .

Q. What computational approaches are employed to predict the tautomeric behavior and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze tautomer stability (e.g., 1H vs. 3H forms) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (iodine/chlorine sites) for reactivity predictions .

- TD-DFT : Simulate UV-Vis spectra to correlate experimental absorbance peaks with electronic transitions .

Q. How should researchers resolve discrepancies in reported NMR chemical shifts or HPLC retention times for this compound across different studies?

- Methodological Answer :

- Cross-Validation : Compare data with structurally similar compounds (e.g., 5-Chloro-1-methylimidazole nitrate ).

- Parameter Standardization : Use identical NMR solvents (e.g., DMSO-d₆) and HPLC conditions (mobile phase, column type) .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.